N1-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-N2-(2-methoxyethyl)oxalamide
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Overview
Description
N1-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-N2-(2-methoxyethyl)oxalamide is a synthetic organic compound that features an oxalamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-N2-(2-methoxyethyl)oxalamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-hydroxy-2,3-dihydro-1H-indene and 2-methoxyethylamine.
Formation of Intermediate: The 2-hydroxy-2,3-dihydro-1H-indene is reacted with a suitable reagent to form an intermediate compound.
Oxalamide Formation: The intermediate is then reacted with oxalyl chloride to form the oxalamide derivative.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N1-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-N2-(2-methoxyethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-N2-(2-methoxyethyl)oxalamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules, leading to a cascade of biochemical events that result in the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- N1-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-N2-(2-ethoxyethyl)oxalamide
- N1-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-N2-(2-propoxyethyl)oxalamide
Uniqueness
N1-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-N2-(2-methoxyethyl)oxalamide is unique due to its specific structural features, such as the presence of the methoxyethyl group, which may confer distinct chemical and biological properties compared to its analogs.
For precise and detailed information, consulting scientific literature and databases is recommended
Properties
IUPAC Name |
N'-[(2-hydroxy-1,3-dihydroinden-2-yl)methyl]-N-(2-methoxyethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4/c1-21-7-6-16-13(18)14(19)17-10-15(20)8-11-4-2-3-5-12(11)9-15/h2-5,20H,6-10H2,1H3,(H,16,18)(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSNPHMGQSRIXNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C(=O)NCC1(CC2=CC=CC=C2C1)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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